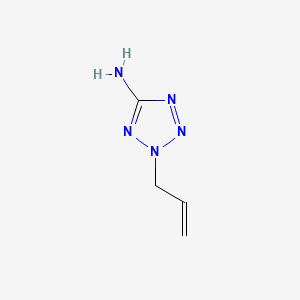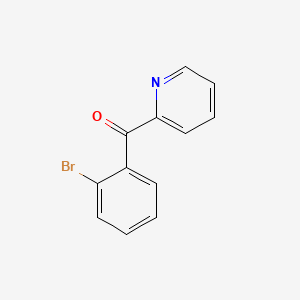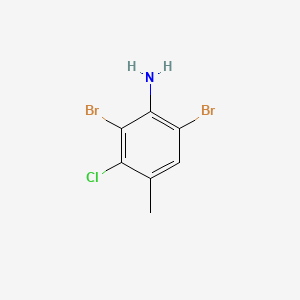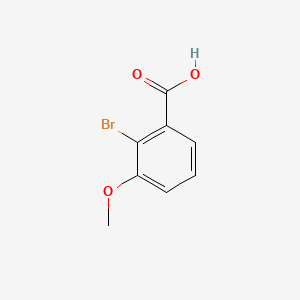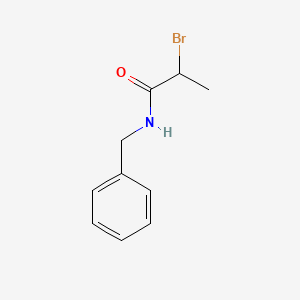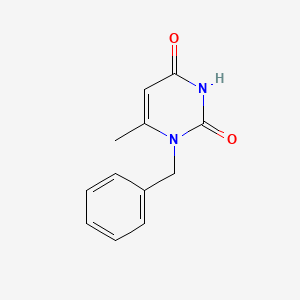
1-benzyl-6-methylpyrimidine-2,4(1H,3H)-dione
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 1-benzyl-6-methylpyrimidine-2,4(1H,3H)-dione involves several steps, including the condensation of appropriate precursors, cyclization, and functional group modifications. For example, the synthesis of similar compounds has been achieved through a multistep process, starting from basic heterocyclic skeletons and leading to the formation of pyrimidine diones with various substitutions (Bisset et al., 2012). This process often involves catalytic reactions and can yield compounds with high stereochemical purity.
Molecular Structure Analysis
The molecular structure of compounds similar to 1-benzyl-6-methylpyrimidine-2,4(1H,3H)-dione has been characterized through techniques like single-crystal X-ray diffraction and density functional theory (DFT). These studies reveal the geometric parameters, electronic structure, and the influence of substituents on the overall molecular architecture (Guo et al., 2022). Such analyses are crucial for understanding the reactivity and interactions of these compounds.
Chemical Reactions and Properties
1-Benzyl-6-methylpyrimidine-2,4(1H,3H)-dione and its derivatives participate in various chemical reactions, including cycloadditions, nucleophilic substitutions, and hydrogenation processes. These reactions can significantly alter the compound's properties and lead to the creation of new materials with desired functionalities (Singh et al., 1992). The ability to undergo specific reactions under defined conditions is essential for the compound's applications in synthesis and material science.
Physical Properties Analysis
The physical properties of 1-benzyl-6-methylpyrimidine-2,4(1H,3H)-dione derivatives, such as solubility, melting point, and crystalline structure, have been studied to understand their behavior in different environments. These properties are influenced by the compound's molecular structure and can affect its application in various fields (Barakat et al., 2016).
Chemical Properties Analysis
The chemical properties of 1-benzyl-6-methylpyrimidine-2,4(1H,3H)-dione, including reactivity, stability, and interaction with other molecules, are pivotal for its application in chemical synthesis and pharmaceutical research. Studies on related compounds have shown that functional group modifications can significantly impact these properties, enabling the design of molecules with targeted chemical behaviors (Azev et al., 2021).
Aplicaciones Científicas De Investigación
Heterocyclic Transformations : 1-Benzyl-6-methylpyrimidine-2,4(1H,3H)-dione has been utilized in heterocyclic transformations. For example, it reacts under phase-transfer catalytic conditions with amides and thioamides to yield 6-substituted 5-acetyluracils and with malonamide to produce a bicyclic pyridopyrimidine system. These transformations demonstrate its versatility in creating diverse heterocyclic compounds (Singh, Aggarwal, & Kumar, 1992).
Synthesis of Pyrimidine Derivatives : It is involved in the facile and clean synthesis of pyrimidine derivatives via a three-component reaction in aqueous media. This demonstrates its role in synthesizing structurally diverse pyrimidine derivatives, which are significant in medicinal chemistry (Shi, Shi, & Rong, 2010).
Anti-Inflammatory Activity : Compounds derived from 1-benzyl-6-methylpyrimidine-2,4(1H,3H)-dione have shown significant anti-inflammatory activity. This highlights its potential application in developing anti-inflammatory drugs (Dong, 2010).
Synthesis of Thietanyl-Substituted Pyrimidine-2,4(1H,3H)-Dions : The compound is also used in the synthesis of thietanyl-substituted pyrimidine-2,4(1H,3H)-diones, indicating its use in the development of novel heterocyclic compounds with potential pharmaceutical applications (Kataev, Meshcheryakova, Lazarev, & Kuznetsov, 2013).
Exploring Effects on Free Radical Oxidation : Studies have investigated the effects of pyrimidine-2,4(1H,3H)-dione thietanyl derivatives on free radical oxidation in whole blood and bone marrow, indicating its potential in studying oxidative stress-related processes (Meshcheryakova et al., 2022).
Synthesis of Novel Chromenopyrimidine Derivatives : It's also used in the synthesis of novel 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones, compounds with various pharmaceutical properties such as antibacterial and antiallergic activities (Osyanin, Osipov, Pavlov, & Klimochkin, 2014).
Development of Adenosine Receptor Antagonists : 1-Benzyl derivatives of pyrimidine-2,4-dione have been evaluated as potential adenosine receptor antagonists, showing significant antagonist effects, particularly against the A(3) receptor (Priego et al., 2002).
Safety And Hazards
Propiedades
IUPAC Name |
1-benzyl-6-methylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-9-7-11(15)13-12(16)14(9)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,13,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXRVJHIISSYWEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=O)N1CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30309275 | |
| Record name | 1-Benzyl-6-methylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30309275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
19.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24788291 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-benzyl-6-methylpyrimidine-2,4(1H,3H)-dione | |
CAS RN |
33443-58-2 | |
| Record name | NSC211600 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211600 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Benzyl-6-methylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30309275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



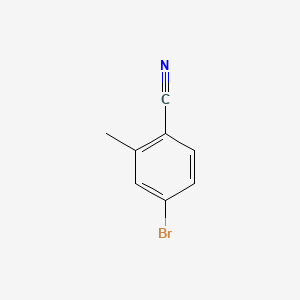
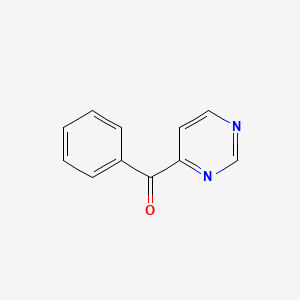
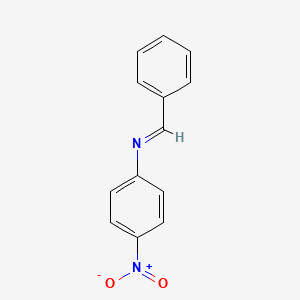
![Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one](/img/structure/B1267197.png)

